7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
説明
7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (molecular formula: C₂₄H₂₀N₂O₄, molecular weight: 400.44 g/mol, CAS No. EN300-657863) is a fluorenylmethyloxycarbonyl (Fmoc)-protected heterocyclic compound. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound features a partially saturated 1,7-naphthyridine core, a bicyclic structure combining pyridine and piperidine moieties, with a carboxylic acid substituent at position 2. Its purity is typically reported as ≥95%, and it is utilized as a building block in medicinal chemistry and drug discovery .
特性
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)21-10-9-15-11-12-26(13-22(15)25-21)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRQHDXYDCPLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137569-55-0 | |
| Record name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
Target of Action
It’s known that the (fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis, suggesting that this compound may interact with specific amino acids or proteins.
Mode of Action
The Fmoc group is typically removed during peptide synthesis, allowing the free amine group of the amino acid to participate in the formation of peptide bonds. This suggests that the compound might interact with its targets through the formation or modification of peptide bonds.
生物活性
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (commonly referred to as Fmoc-naphthyridine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Fmoc-naphthyridine is CHNO, with a molecular weight of approximately 400.43 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group commonly utilized in peptide synthesis. Its structural characteristics contribute to its biological activity.
Pharmacological Applications
Recent studies have highlighted various pharmacological applications of Fmoc-naphthyridine derivatives:
- Negative Allosteric Modulators (NAMs) : Research indicates that compounds derived from the tetrahydro-naphthyridine scaffold exhibit activity as negative allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2). These compounds have been synthesized and evaluated for their binding affinity and selectivity in radioligand studies using PET imaging techniques .
- CNS Activity : The compound has shown promising results in central nervous system (CNS) panel binding selectivity assays. Specific derivatives demonstrated significant binding affinity towards mGlu2 receptors, suggesting potential therapeutic applications in neuropsychiatric disorders .
- Antitumor Activity : Some derivatives have been tested for anticancer properties. In vitro studies indicated moderate to significant activity against various cancer cell lines, implying that modifications to the naphthyridine structure could enhance antitumor efficacy .
Fmoc-naphthyridine's mechanism of action primarily involves modulation of glutamatergic signaling pathways through mGlu2 receptors. By acting as NAMs, these compounds can alter receptor activity without directly activating them, which may help in conditions characterized by excessive glutamate signaling.
Study on mGlu2 NAMs
A focused library of tetrahydro-naphthyridine derivatives was synthesized to evaluate their pharmacological profiles. Among them, compounds labeled as 14a and 14b were identified as promising candidates for further development due to their high selectivity and binding affinity for mGlu2 receptors. Autoradiography studies conducted on rat brain sections confirmed their specific binding capabilities .
Anticancer Evaluation
In another study assessing the anticancer potential of naphthyridine derivatives, several compounds were evaluated against human tumor cell lines. Notably, certain derivatives displayed IC values comparable to established chemotherapeutics, indicating their potential as lead compounds in cancer therapy .
Summary Table of Biological Activities
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to Fmoc-tetrahydro-naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of this compound have been synthesized and tested for their ability to inhibit specific cancer cell proliferation. A notable case study demonstrated that a related naphthyridine compound showed promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Properties
The antimicrobial efficacy of Fmoc-tetrahydro-naphthyridine derivatives has also been explored. Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A study reported that modifications to the naphthyridine structure enhanced its antibacterial activity against resistant strains of Staphylococcus aureus .
Drug Delivery Systems
Fmoc-tetrahydro-naphthyridine is being investigated as a potential carrier for drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its lipophilic nature allows for improved permeability and bioavailability of drugs. A study highlighted the use of this compound in developing nanoparticles that successfully delivered chemotherapeutic agents directly to tumor sites, enhancing therapeutic efficacy while minimizing side effects .
Building Block for Peptide Synthesis
Fmoc-tetrahydro-naphthyridine serves as an essential building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is widely utilized for the temporary protection of amine functionalities during peptide assembly. This method allows for the efficient construction of complex peptide sequences with high purity and yield .
Polymer Chemistry
In material science, Fmoc-tetrahydro-naphthyridine is being explored as a monomer for the synthesis of functional polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites.
Sensor Development
The compound's ability to interact with specific analytes has led to its application in developing chemical sensors. Studies have shown that incorporating Fmoc-tetrahydro-naphthyridine into sensor matrices improves sensitivity and selectivity for detecting environmental pollutants .
類似化合物との比較
Thiazolo[4,5-c]pyridine Derivative
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 2091737-71-0) introduces a sulfur-containing thiazole ring fused to pyridine. This contrasts with the nitrogen-rich 1,7-naphthyridine core, which may favor hydrogen bonding or π-π stacking .
Piperidine and Pyrrolidine Derivatives
- Fmoc-Protected Piperidine-2-carboxylic Acid (e.g., (S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid): Features a fully saturated six-membered ring, offering greater conformational flexibility compared to the rigid 1,7-naphthyridine scaffold. This flexibility is advantageous in designing peptidomimetics targeting G-protein-coupled receptors (GPCRs) .
Ring Size and Saturation Effects
- Tetrahydroisoquinoline Derivatives: Compounds like (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Mol. Wt. 505.57 g/mol) feature a larger aromatic system, enhancing binding to hydrophobic protein pockets. This contrasts with the smaller 1,7-naphthyridine core, which may prioritize solubility .
- Azetidine Derivatives : (S)-N-Fmoc-azetidine-2-carboxylic acid (CAS: 346440-54-8) has a strained four-membered ring, increasing reactivity but reducing thermodynamic stability. Such compounds are niche tools for probing steric constraints in enzyme active sites .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | CAS No. | Key Feature |
|---|---|---|---|---|
| 7-Fmoc-1,7-naphthyridine-2-carboxylic acid | 1,7-Naphthyridine | 400.44 | EN300-657863 | Partially saturated, SPPS intermediate |
| 6-Fmoc-1,6-naphthyridine-4-carboxylic acid | 1,6-Naphthyridine | 408.48 | N/A | Positional isomer, divergent reactivity |
| 5-Fmoc-thiazolo[4,5-c]pyridine-2-carboxylic acid | Thiazolo-pyridine | N/A | 2091737-71-0 | Sulfur-containing, metal-binding |
| (S)-1-Fmoc-piperidine-2-carboxylic acid | Piperidine | 365.42 | 1380336-01-5 | Flexible, GPCR-targeting |
| (S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid | Pyrrolidine | 365.42 | 1380336-01-5 | Steric hindrance, metabolic stability |
Q & A
Q. How should this compound be stored to maintain stability?
- Answer: Store in tightly sealed containers under inert gas (e.g., argon) in a cool (<25°C), dry, and well-ventilated area. Protect from light, moisture, and incompatible materials like strong acids/bases or oxidizing agents to prevent decomposition .
Q. What are the known hazards associated with this compound?
- Answer:
- Acute Toxicity: Oral (H302) and dermal (H315) toxicity data are limited, but similar Fmoc-protected compounds show low acute toxicity. Chronic effects (e.g., carcinogenicity) are uncharacterized .
- Reactivity: Decomposes under combustion, releasing toxic fumes (e.g., CO, NOx). Avoid high temperatures and incompatible reagents .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the Fmoc group into naphthyridine derivatives?
- Answer:
- Protection Methods: Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) with a base (e.g., DIEA) at 0–20°C. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
- Purification: Employ flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can researchers resolve discrepancies in stability data during long-term storage?
- Answer:
- Stability Testing: Conduct accelerated degradation studies under varied conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via NMR (¹H/¹³C) and LC-MS to identify degradation products (e.g., free naphthyridine or fluorenyl byproducts) .
- Data Reconciliation: Compare results with structurally analogous compounds (e.g., Fmoc-amino acids), which show hydrolytic sensitivity at pH >7. Adjust storage buffers to pH 4–6 for aqueous formulations .
Q. What analytical methods are recommended for characterizing this compound?
- Answer:
- Structural Confirmation: Use ¹H/¹³C NMR in DMSO-d6 to verify Fmoc and naphthyridine moieties. Key signals: δ 7.75–7.30 ppm (fluorenyl aromatics), δ 4.40–4.20 ppm (Fmoc-CH2) .
- Purity Assessment: Employ reverse-phase HPLC (e.g., C18, 220 nm detection) with a gradient of 20–80% acetonitrile in water. Validate via MALDI-TOF MS (expected [M+H]+ ~450–500 Da) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer:
- Solvent Optimization: Replace DCM with THF or DMF for better solubility of intermediates. Maintain reaction temperatures between 0–10°C to minimize side reactions (e.g., Fmoc deprotection) .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate Fmoc coupling. Isolate intermediates via precipitation (e.g., adding cold ether) to improve yields (>75%) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
